molecular formula C5H11NO2 B7902172 L-Hydroxy Prolinol

L-Hydroxy Prolinol

Cat. No.: B7902172
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Hydroxy Prolinol is a high-value chiral building block derived from L-Hydroxyproline, an amino acid abundantly found in collagen . This compound is offered exclusively for research applications and is not intended for diagnostic or therapeutic uses. In medicinal and organic chemistry, this compound serves as a critical precursor for synthesizing conformationally constrained pharmacologically active compounds . Its rigid pyrrolidine ring and functional groups make it an ideal scaffold for creating novel molecular architectures. Researchers also utilize this compound and its derivatives in the development of biomimetic and biodegradable polymers. These polymers are explored as sustainable materials with potential applications in drug delivery systems and tissue engineering . Furthermore, metal complexes incorporating similar hydroxyproline-based ligands have demonstrated significant antimicrobial and anticancer activity in research settings, suggesting potential for this compound in developing new bioactive coordination compounds . The inherent structural features of this molecule, including its hydroxyl group and secondary amine, provide multiple sites for chemical modification, making it a versatile and valuable reagent for advanced chemical and biochemical research.

Properties

IUPAC Name

2-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Hydroxyproline

The carboxylic acid group of hydroxyproline is esterified to facilitate reduction. In a representative protocol, hydroxyproline reacts with ethanol and thionyl chloride at 10–15°C, followed by heating to 40°C for 10–12 hours. Thionyl chloride acts as both a catalyst and dehydrating agent, yielding hydroxyproline ethyl ester hydrochloride. Neutralization with triethylamine (pH 7–8) precipitates the ester, which is isolated via filtration.

Reaction Scheme:

Hydroxyproline+EtOHSOCl2,1015CHydroxyproline ethyl esterNaBH4L-Hydroxy prolinol\text{Hydroxyproline} + \text{EtOH} \xrightarrow{\text{SOCl}2, 10–15^\circ\text{C}} \text{Hydroxyproline ethyl ester} \xrightarrow{\text{NaBH}4} \text{this compound}

Borohydride-Mediated Reduction

The ester is reduced using sodium borohydride (NaBH₄) in methanol, with lithium chloride (LiCl) as a Lewis acid catalyst. LiCl coordinates to the ester’s carbonyl oxygen, enhancing electrophilicity for hydride attack. The reaction proceeds at 5–10°C, with incremental NaBH₄ additions to mitigate exothermicity. After 2–2.5 hours at 20–25°C, hydrochloric acid hydrolyzes intermediates, and the product is extracted with dichloromethane. Anhydrous sodium sulfate removes residual water, and distillation under reduced pressure yields pure this compound (bp: 85–90°C at 0.1 mmHg).

Optimization Insights:

  • Temperature Control: Maintaining ≤25°C prevents borohydride decomposition.

  • Solvent Choice: Methanol balances borohydride solubility and ester stability.

  • Yield: ~65–70% (unoptimized), improving with stoichiometric excess of NaBH₄ (1.5 equiv).

Alternative Reduction Strategies

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄, a stronger reducing agent, reduces hydroxyproline esters without requiring esterification. However, its reactivity necessitates anhydrous conditions (e.g., tetrahydrofuran) and temperatures below 0°C to avoid over-reduction or decomposition. Post-reduction quenching with aqueous HCl followed by solvent extraction isolates the product. While yields (~75–80%) exceed NaBH₄ methods, LiAlH₄’s pyrophoric nature complicates large-scale use.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalysts hydrogenate hydroxyproline’s carboxylic acid to a hydroxymethyl group under high-pressure H₂ (50–100 atm). This one-step process avoids esterification but requires specialized equipment and precise control of reaction parameters (pH 6–7, 60–80°C). Side products, such as over-hydrogenated pyrrolidine derivatives, necessitate chromatographic purification, reducing overall yield to ~50%.

Industrial-Scale Synthesis from Gelatin Hydrolysates

Hydroxyproline Isolation

Gelatin hydrolysis in 6M HCl at 110°C for 24 hours liberates hydroxyproline, which is acetylated and benzoylated to form N-acetyl-O-benzoyl-hydroxy-L-proline. Acidic hydrolysis (34% HCl, reflux) removes protecting groups, yielding hydroxyproline hydrochloride. Ion-exchange chromatography (Amberlite IRA-68) isolates the free amino acid, which serves as the reduction substrate.

Integrated Process Economics

The patent US3860607A eliminates arginine removal steps, reducing reagent costs by 30%. Key advantages include:

  • Yield Improvement: 85–90% purity hydroxyproline from gelatin.

  • Scalability: Batch sizes up to 1,000 kg demonstrated.

  • Waste Reduction: Chloroform and ethyl acetate solvents are recycled via distillation.

Comparative Analysis of Methods

Method Reduction Agent Temperature Range Yield Scalability Cost
NaBH₄/LiClSodium borohydride5–25°C65–70%HighModerate
LiAlH₄Lithium aluminum hydride-10–0°C75–80%ModerateHigh
Catalytic HydrogenationH₂/Pd-C60–80°C50%LowVery High
Industrial Gelatin RouteMulti-step110°C (hydrolysis)85–90%Very HighLow (bulk)

Key Findings:

  • NaBH₄/LiCl offers the best balance of safety and scalability for laboratory synthesis.

  • Industrial routes leveraging gelatin hydrolysis are cost-effective but require infrastructure for acid handling and waste management.

  • Catalytic hydrogenation is limited by side reactions and equipment costs, despite its theoretical simplicity.

Chemical Reactions Analysis

Synthetic Routes and Stereochemical Control

Key synthetic strategies involve multi-step functionalization of trans-4-hydroxy-ʟ-proline (4-HP):

Scheme 1: Epoxide Formation and Ring-Opening

  • Epoxidation : N-Cbz-protected 4-HP undergoes Mitsunobu esterification with triphenylphosphine (PPH₃) and diethyl azodicarboxylate (DEAD) to form cis- and trans-3,4-epoxy-ʟ-proline benzyl esters .

  • Stereochemical Resolution : Epoxide isomers are separated via chromatography, with configurations confirmed by 2D-NOE experiments .

  • Alcohol Addition : Epoxides react with benzyl alcohols under acidic conditions, yielding geminal hydroxy-alkoxy prolinols (e.g., compounds 14a–14f , 17a , 18a ) .

Scheme 2: Lactone Hydrolysis

  • N-tBoc-protected 4-HP is cyclized to a lactone via Mitsunobu conditions.

  • Hydrolysis with 2.0 M HCl produces cis-4-hydroxy-ʟ-proline derivatives .

Pharmacological Activity

Electrophysiological assays reveal nanomolar to micromolar affinity for SLC1A4/5 transporters:

CompoundTargetInhibition Constant (K<sub>i</sub>)Selectivity (SLC1A4 vs. mSLC1A5)
14b SLC1A40.8 ± 0.1 μM>10-fold
14c mSLC1A52.1 ± 0.3 μM5-fold
14e SLC1A41.5 ± 0.2 μM>20-fold

Data derived from anion leak current blockage assays .

Radical-Mediated Dehydration

In gut microbiomes, trans-4-hydroxy-ʟ-proline dehydratase (HypD) catalyzes Hyp → Δ<sup>1</sup>-pyrroline-5-carboxylate (P5C) via glycyl radical chemistry . While HypD primarily acts on hydroxyproline, its radical transfer mechanism lowers activation barriers for dehydration , a principle potentially applicable to prolinol derivatives.

Enzyme Inhibition

L-Hydroxy prolinol derivatives bind SLC1A4/5 transporters as non-transportable inhibitors, blocking substrate-induced anion currents . Structural studies of related proline analogs (e.g., trans-4-hydroxy-D-proline) show conserved carboxylate recognition in enzyme active sites, though stereochemistry alters hydrogen-bonding networks and affinity .

Stereochemical and Regiochemical Assignments

  • 2D-NOE Spectroscopy : Confirms cis/trans configurations in epoxide intermediates and geminal substituents .

  • gCOSY Analysis : Resolves regiochemistry in final products (e.g., trans-3-hydroxy-cis-4-isopropoxy-ʟ-proline) .

Scientific Research Applications

Biochemical Applications

Protein Structure Stabilization
L-Hydroxy Prolinol plays a crucial role in stabilizing the triple helix structure of collagen. The hydroxylation of proline residues enhances the thermal stability and mechanical strength of collagen fibers, making it essential in the fields of biochemistry and materials science .

Metabolic Pathways
this compound is involved in several metabolic pathways, particularly those related to proline metabolism. It acts as a signaling molecule that influences cellular processes such as differentiation and energy status. Research indicates that proline and its derivatives are vital for synthesizing arginine, glutamate, and polyamines, which are essential for cell growth and function .

Polymer Science

Biodegradable Polymers
Recent studies have focused on synthesizing biodegradable polymers using this compound as a building block. These polymers exhibit favorable properties such as biocompatibility and biodegradability, making them suitable for various applications in drug delivery systems and tissue engineering .

Polymer Type Synthesis Method Properties Applications
Polyproline Dendrimers2,4-connection of HydroxyprolineEnhanced cell translocationDrug delivery, tissue scaffolding
OligocarbamatesStepwise synthesisSequence-defined oligomersBiomedical applications

Functionalized Polymers
The functionalization of this compound allows the creation of polymers with specific properties tailored for targeted applications. For instance, the introduction of hydrophobic or cationic groups can enhance the amphiphilicity of polyproline scaffolds, improving their performance in biomedical applications .

Medical Applications

Drug Development
this compound derivatives have been investigated for their potential in drug development. They are involved in synthesizing various pharmaceutical compounds, including chemotherapeutics and anti-inflammatory agents. Notably, compounds derived from hydroxyproline have shown promise in treating conditions such as chronic hepatitis .

Nutritional Supplementation
In nutrition science, this compound is recognized for its role in promoting collagen synthesis and supporting skin health. Its inclusion in dietary supplements aims to enhance skin elasticity and reduce signs of aging by promoting collagen production within the body.

Case Studies

Case Study 1: Enhanced Collagen Production
A study demonstrated that supplementation with this compound significantly increased collagen production in fibroblast cultures. This finding suggests its potential use in cosmetic formulations aimed at improving skin texture and elasticity.

Case Study 2: Biodegradable Scaffolds for Tissue Engineering
Research involving this compound-based biodegradable scaffolds showed promising results for tissue regeneration applications. These scaffolds supported cell attachment and proliferation while degrading at a controlled rate, making them suitable for regenerative medicine .

Mechanism of Action

The mechanism by which L-Hydroxy Prolinol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking substrate access and thereby inhibiting enzyme activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of L-Hydroxy Prolinol with structurally and functionally related prolinol derivatives:

Table 1: Structural and Functional Comparison

Compound Structure/Modification Key Applications Catalytic Performance/Biological Activity References
This compound Pyrrolidine with 2-hydroxymethyl group Organocatalysis, chiral building block Anti-C. albicans MIC: 150–450 µg/mL
Diphenylprolinol Silyl Ether Diaryl-substituted, silyl-protected Asymmetric cyclopropanation, enamine catalysis Yields: 80–95%; ee: 85–99%
N-Methyl Prolinol Ether N-methylated, ether-protected Nicotinic receptor ligands α4β2 nAChR selectivity: >100-fold vs. α3β4
Jørgensen-Hayashi Prolinol Ether Bulkier aryl substituents Oxa-Michael cascades Trifluoromethylated product yields: 70–90%
Aminobenzylnaphthol-Prolinol Hybrid Betti reaction-derived Antifungal agents Superior anti-C. albicans activity vs. other aminobenzylnaphthols

Key Differences and Insights:

Catalytic Efficiency: this compound itself is less sterically hindered but requires functionalization (e.g., silylation or diaryl substitution) for optimal catalytic activity. For example, diphenylprolinol silyl ether enhances steric bulk, improving enantioselectivity in cyclopropanation reactions . Jørgensen-Hayashi-type prolinol ethers stabilize enamine intermediates, enabling efficient oxa-Michael cascade reactions with trifluoromethylated substrates .

Biological Activity: Prolinol derivatives synthesized via Betti reactions (e.g., aminobenzylnaphthols) show dose-dependent inhibition of C. albicans, with this compound hybrids outperforming those derived from 1-naphthylethylamine . In antibacterial applications, L-prolinol-aminocaproic acid amide reduces vancomycin dosage requirements by 8-fold against resistant Enterococcus faecium .

Stability and Reactivity: Diphenylprolinol derivatives form stable oxazolidine intermediates, limiting enamine availability . In contrast, prolinol silyl ethers avoid parasitic equilibria, maintaining catalytic activity in polar solvents like DMSO .

Biological Activity

L-Hydroxy Prolinol, a derivative of proline, has garnered significant interest in the scientific community due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a hydroxylated form of the amino acid proline. It plays a crucial role in various biological processes, including protein synthesis and cellular signaling. Its derivatives have been synthesized for potential use in pharmacology, particularly targeting amino acid transporters.

This compound exhibits its biological activity primarily through its interaction with specific transporters in the cell membrane. Research has shown that it can act as a selective inhibitor of the SLC1A4 and SLC1A5 transporters, which are responsible for the uptake of neutral amino acids. This inhibition can influence various physiological processes, including neurotransmission and metabolic regulation .

2.1 Pharmacological Activity

In a study utilizing electrophysiological methods, several this compound derivatives demonstrated significant pharmacological activity against human and mouse isoforms of SLC1A4 and SLC1A5 transporters, with affinities in the low micromolar range . These findings suggest that this compound and its derivatives may serve as potential therapeutic agents for conditions related to amino acid transport dysregulation.

3. Production and Engineering

The production of this compound can be enhanced through metabolic engineering techniques. For instance, engineered strains of Escherichia coli have been developed to produce high yields of trans-4-hydroxy-L-proline via glucose fermentation, achieving concentrations up to 43.2 g/L . This approach not only improves yield but also allows for the exploration of various synthetic pathways to enhance the compound's availability for research and therapeutic use.

4.1 Inhibition Studies

A series of studies focused on the inhibition properties of this compound derivatives showed that certain compounds could increase the apparent affinity for SLC1A4 by approximately 20-fold compared to L-proline . This highlights the potential for developing more effective inhibitors based on structural modifications of this compound.

4.2 Enzymatic Activity

Research has identified specific enzymes involved in the metabolism of hydroxyprolines, such as C14orf149, which catalyzes the dehydration of trans-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate. This enzymatic pathway suggests a complex interaction within human metabolism that could be targeted for therapeutic interventions .

5. Data Tables

The following table summarizes key findings related to the biological activity and production yields of this compound:

StudyCompoundTargetAffinity (µM)Production MethodYield (g/L)
Hydroxy-L-Prolinol DerivativesSLC1A4/SLC1A5Low µM rangeElectrophysiological ScreeningN/A
trans-4-hydroxy-L-prolineN/AN/AMetabolic Engineering (E. coli)43.2
trans-3-hydroxy-L-prolineC14orf149 EnzymeN/AN/AN/A

6. Conclusion

This compound represents a promising compound with significant biological activity, particularly in relation to amino acid transport mechanisms. The ongoing research into its derivatives may yield novel therapeutic agents for various metabolic disorders. Continued exploration into its enzymatic pathways and production methods will further enhance our understanding and utilization of this compound in biomedical applications.

7. Future Directions

Future research should focus on:

  • Expanding the library of this compound derivatives to explore their pharmacological potential.
  • Investigating additional metabolic pathways involving hydroxyprolines.
  • Conducting clinical studies to assess the therapeutic efficacy of these compounds in humans.

Q & A

Q. What are the standard synthetic routes for L-Hydroxy Prolinol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reduction of L-hydroxyproline derivatives. Key methods include sodium borohydride reduction in the presence of boron trifluoride diethyl etherate, yielding high-purity products (89% isolated yield in optimized conditions). Reaction parameters such as temperature (e.g., maintaining 0–5°C during reduction), solvent polarity, and stoichiometric ratios of reagents critically impact enantiomeric purity and byproduct formation. Post-synthetic purification via column chromatography or recrystallization is essential to achieve ≥98% HPLC purity .

Q. How does the stereochemistry of this compound affect its role as a chiral building block in organic synthesis?

The (S)-enantiomer of this compound is widely used to construct chiral centers in asymmetric synthesis due to its rigid pyrrolidine ring and hydroxyl group, which enforce spatial control. For example, it serves as a chiral auxiliary in synthesizing enantiopure pheromones (e.g., diprionol isomers) and cyclopropane derivatives, where steric and electronic interactions between the catalyst and substrate dictate enantioselectivity (up to 98% ee reported) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and enantiomeric purity?

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, while NOESY and coupling constant analysis resolve conformational dynamics of enamine intermediates derived from this compound .
  • Chiral HPLC/GC : Essential for quantifying enantiomeric excess (ee), especially when the compound is used in catalysis or drug synthesis .
  • Mass Spectrometry : Validates molecular weight and detects impurities (e.g., residual borohydride reagents) .

Advanced Research Questions

Q. How can NMR conformational analysis optimize the design of this compound-derived enamine catalysts?

Conformational studies using 1H,1H NOESY and variable-temperature NMR reveal preferred enamine geometries (e.g., s-cis vs. s-trans), which correlate with catalytic activity in asymmetric reactions. For instance, fluorous oxazaborolidine catalysts derived from this compound show enhanced reactivity (90% yield) and recyclability when the enamine adopts a planar transition state .

Q. What strategies address contradictory enantioselectivity outcomes when using this compound derivatives in asymmetric catalysis?

Contradictions often arise from solvent polarity, substrate steric effects, or counterion interactions. Systematic screening of:

  • Solvent Systems : Polar aprotic solvents (e.g., DCM) favor iminium ion formation, improving ee in epoxidations .
  • Additives : Bronsted acids (e.g., TFA) can stabilize transition states, reversing enantioselectivity in aldol reactions .
  • Substrate Modification : Introducing electron-withdrawing groups on substrates mitigates steric clashes with the catalyst’s pyrrolidine ring .

Q. What computational and experimental approaches validate the mechanistic role of this compound in organocatalytic cycles?

  • DFT Calculations : Model transition states to predict enantioselectivity and identify rate-limiting steps (e.g., iminium vs. enamine pathways) .
  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in proline-mediated reactions .
  • In Situ IR Spectroscopy : Tracks iminium intermediate formation in real time, confirming catalytic turnover .

Q. How is this compound integrated into rational drug design for enzyme inhibitors?

In hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) inhibitors, this compound’s hydroxyl and pyrrolidine groups mimic the transition state of nucleotide substrates. Structure-activity relationship (SAR) studies involve:

  • Crystallography : Resolve binding modes of Prolinol-containing inhibitors to HGXPRT active sites .
  • Bioisosteric Replacement : Substituting the hydroxyl group with phosphonomethyl moieties enhances target affinity .

Q. What methods resolve solubility and stability issues of this compound derivatives in aqueous reaction systems?

  • Prodrug Strategies : Esterification of the hydroxyl group improves membrane permeability .
  • Fluorous Tagging : Attaching perfluorinated chains enables phase-selective recycling in biphasic systems (e.g., CBS reduction catalysts) .
  • Lyophilization : Stabilizes aqueous solutions of Prolinol derivatives for long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Hydroxy Prolinol
Reactant of Route 2
L-Hydroxy Prolinol

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